2-Bromocyclopentanone is an organic molecule with the CAS Number: 21943-50-0 . It is used in the synthesis of epoxides and is a potential precursor for the synthesis of polymers, dyes, and pharmaceuticals .
2-Bromocyclopentanone can be produced by reacting cyclopentanone with bromine in a biphasic mixture of water and an organic solvent . This process is advantageous for industrial-scale production .
The molecular formula of 2-Bromocyclopentanone is C5H7BrO . It has an average mass of 163.012 Da and a monoisotopic mass of 161.968018 Da .
2-Bromocyclopentanone has a density of 1.6±0.1 g/cm³, a boiling point of 189.5±33.0 °C at 760 mmHg, and a vapor pressure of 0.6±0.4 mmHg at 25°C . It has a molar refractivity of 31.0±0.3 cm³, a polar surface area of 17 Ų, and a molar volume of 99.6±3.0 cm³ .
2-Bromocyclopentanone can be synthesized through the bromination of cyclopentanone, typically involving the reaction of cyclopentanone with bromine in a biphasic mixture of water and an organic solvent. This compound falls under the category of halogenated ketones, which are known for their diverse applications in organic chemistry .
The primary method for synthesizing 2-bromocyclopentanone involves the bromination of cyclopentanone. The procedure generally consists of:
2-Bromocyclopentanone is involved in several types of chemical reactions:
The mechanism by which 2-bromocyclopentanone reacts with other compounds typically involves nucleophilic attack at the carbonyl carbon or substitution at the brominated site. This leads to various pathways depending on the nature of the nucleophile or base used.
For example:
2-Bromocyclopentanone has several significant applications in scientific research and industry:
The development of biphasic reaction systems represents a significant advancement in the industrial-scale synthesis of 2-bromocyclopentanone. This methodology utilizes a two-phase mixture comprising an organic solvent and water, enabling precise control over reaction kinetics and selectivity while minimizing unwanted side reactions.
Critical to the biphasic approach is the optimization of phase ratios, which directly governs reaction efficiency and product purity. Water is typically employed at 0.5–20 parts by weight per part of bromine, with the organic solvent in a similar range (0.5–20 parts per bromine unit). This carefully balanced ratio creates an aqueous phase that rapidly sequesters hydrogen bromide byproduct, preventing dibromination and carbonyl group hydrolysis. The organic phase (typically 1-chlorobutane) dissolves both cyclopentanone substrate and bromine reagent, facilitating molecular interaction while enabling efficient product isolation through simple phase separation. Research indicates that deviations beyond this optimal range result in either incomplete reaction (insufficient organic phase) or excessive emulsion formation (excessive organic phase), complicating downstream processing [1] [2].
Halogenated hydrocarbons serve as the cornerstone of selectivity in biphasic bromination due to their unique physicochemical properties:
Table 1: Solvent Performance in Biphasic Bromination
Solvent Type | Representative Solvent | Relative Selectivity | Byproduct Formation |
---|---|---|---|
Halogenated Hydrocarbon | 1-Chlorobutane | 1.00 (Reference) | Low |
Ether | tert-Butyl methyl ether | 0.78 | Moderate |
Aromatic Hydrocarbon | Toluene | 0.85 | Moderate |
Ester | Ethyl acetate | 0.65 | High |
Ketone | Methyl ethyl ketone | 0.45 | Very High |
Data from patent analyses confirms halogenated solvents—particularly 1-chlorobutane—deliver superior selectivity (>95%) by providing a non-reactive environment that suppresses polybromination and aldol-type condensations. This selectivity enhancement stems from their inability to form enolizable intermediates while effectively solubilizing the hydrophobic cyclopentanone substrate [1] [2].
Temperature regulation proves critical throughout the bromination sequence:
Lower temperatures (-10°C to 0°C) significantly reduce dihalide formation but extend reaction times, while elevated temperatures (>50°C) accelerate undesirable condensations. The activation energy for the primary bromination step is approximately 45 kJ/mol, whereas competing dimerization exceeds 60 kJ/mol—explaining the enhanced selectivity at lower temperatures. This differential kinetic profile enables operational selectivity through precise thermal management [1] [2].
Table 2: Temperature Impact on Reaction Outcomes
Temperature Range | Reaction Time | 2-Bromocyclopentanone Yield | Major Byproduct |
---|---|---|---|
-10°C to 0°C | 24–50 h | 82–85% | Unreacted starting material |
0°C to 20°C | 12–24 h | 80–84% | Low-level dibromide |
20°C to 50°C | 2–12 h | 72–78% | Dibromide + condensation products |
>50°C | 0.5–2 h | <60% | Complex polymeric mixtures |
Precise stoichiometric management constitutes another critical dimension for maximizing efficiency in industrial bromination processes, directly influencing both economics and product purity.
Controlled studies establish that cyclopentanone-to-bromine molar ratios of 5:1 to 2:1 deliver optimal outcomes:
The 2:1 ratio represents the practical industrial optimum, achieving 84.7% yield of 2-bromocyclopentanone with efficient reagent utilization. This carefully calibrated excess provides sufficient cyclopentanone to scavenge bromine molecules before they can participate in slower, diffusion-limited dibromination events [1] [2].
The formidable challenge of 2-cyclopentylidenecyclopentanone formation—an α,β-unsaturated dimer arising from aldol condensation—is mitigated through three integrated approaches:
These measures collectively suppress the dimer to <3% in optimized processes, a marked improvement over monophasic systems where dimer concentrations can exceed 15%. Post-reaction, the target monobromide is separated from residual cyclopentanone via fractional distillation under reduced pressure (bp difference ≈ 35°C at 15 mmHg), enabling ketone recycling [1] [2].
Alternative bromination methodologies exhibit significant limitations when evaluated against the optimized biphasic approach, particularly for industrial-scale manufacturing.
While academically valuable, NBS faces prohibitive constraints in continuous manufacturing:
Though NBS enables radical bromination under milder conditions, this offers no advantage for the nucleophilic enol-driven chemistry of cyclopentanone. The reagent's limited solubility in water-immiscible systems further complicates large-scale application [1] .
Pre-formation of cyclopentanone enols or enamines introduces costly inefficiencies:
These multi-step sequences (cyclopentanone → enol derivative → bromination → hydrolysis) rarely exceed 60% overall yield despite high individual step efficiencies—rendering them economically nonviable versus direct biphasic bromination's 80%+ benchmark [1] [6].
Table 3: Comparative Analysis of Bromination Methodologies
Method | Overall Yield | Bromine Atom Efficiency | Byproduct Complexity | Industrial Scalability |
---|---|---|---|---|
Biphasic (1-chlorobutane/H₂O) | 80–85% | 92% | Low (HBr, trace dimers) | Excellent |
NBS in Chloroform | 65–75% | 47% | Moderate (Succinimide) | Poor |
Enol Acetate Bromination | 50–60% | 65% | High (Acetic acid salts) | Moderate |
Enamine Bromination | 55–65% | 58% | High (Amine hydrobromides) | Challenging |
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